![molecular formula C20H16N4O3S2 B280794 4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide
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Overview
Description
4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in treating various diseases and disorders.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also interfere with the signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide can reduce inflammation and pain in animal models. It has also been found to have anti-tumor properties and can induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide in lab experiments include its potential therapeutic properties and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide. These include further studies on its mechanism of action, its potential use in treating various diseases and disorders, and its potential toxicity. Additionally, research could focus on synthesizing analogs of this compound to improve its therapeutic properties and reduce its toxicity.
Conclusion:
In conclusion, 4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide is a chemical compound that has gained attention for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-fungal activities, and can inhibit the growth of cancer cells. However, more research is needed to fully understand its mechanism of action and potential toxicity. Future research could focus on synthesizing analogs of this compound to improve its therapeutic properties.
Synthesis Methods
The synthesis of 4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide involves the reaction between 4-ethylbenzenesulfonyl chloride and 4-amino-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1-one in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
The compound 4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide has been used in scientific research for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-fungal activities. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
properties
Molecular Formula |
C20H16N4O3S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(NZ)-4-ethyl-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C20H16N4O3S2/c1-2-13-7-9-14(10-8-13)29(26,27)24-17-11-18(28-20-21-12-22-23-20)19(25)16-6-4-3-5-15(16)17/h3-12H,2H2,1H3,(H,21,22,23)/b24-17- |
InChI Key |
MRJFSYVZVJCLMM-ULJHMMPZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4 |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4 |
Origin of Product |
United States |
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